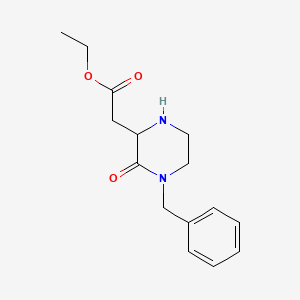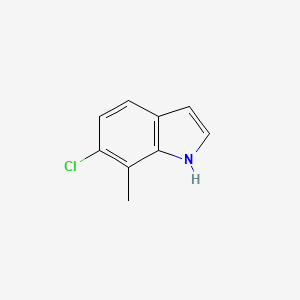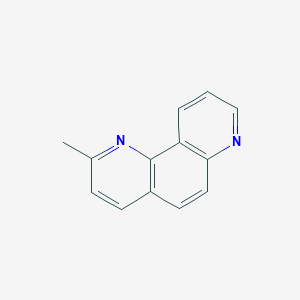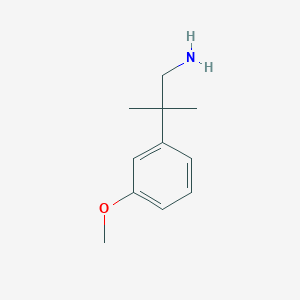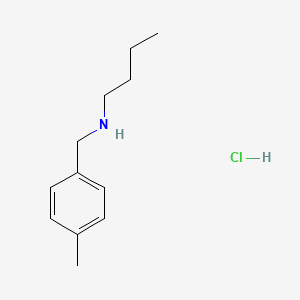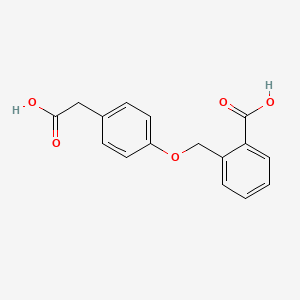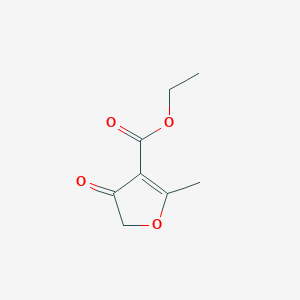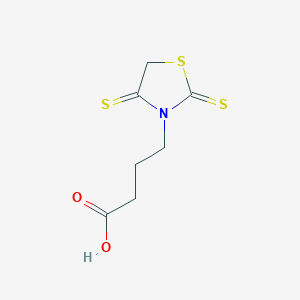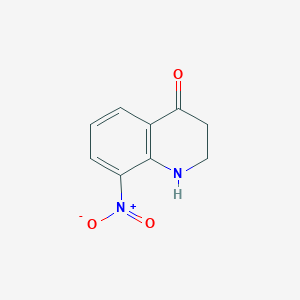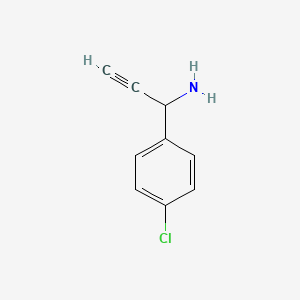
1-(4-クロロフェニル)プロプ-2-イン-1-アミン
概要
説明
1-(4-Chlorophenyl)prop-2-yn-1-amine is an organic compound with the molecular formula C9H8ClN It features a prop-2-yn-1-amine group attached to a 4-chlorophenyl ring
科学的研究の応用
1-(4-Chlorophenyl)prop-2-yn-1-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Materials Science: The compound is used in the development of novel materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding.
作用機序
Target of Action
Prop-2-yn-1-amine derivatives have been associated with antidepressant activity , suggesting potential interaction with neurotransmitter systems.
Mode of Action
It’s worth noting that prop-2-yn-1-amine derivatives have been involved in metal-catalyzed reactions in the synthesis of antidepressant molecules .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant , which could impact its bioavailability.
生化学分析
Biochemical Properties
1-(4-Chlorophenyl)prop-2-yn-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in palladium-catalyzed cyclization reactions, which are crucial in the synthesis of complex organic molecules . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 1-(4-Chlorophenyl)prop-2-yn-1-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain kinases and transcription factors, thereby altering the expression of genes involved in cell growth and differentiation . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 1-(4-Chlorophenyl)prop-2-yn-1-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been observed to inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can result in the accumulation or depletion of specific substrates or products, thereby affecting cellular processes. Additionally, 1-(4-Chlorophenyl)prop-2-yn-1-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 1-(4-Chlorophenyl)prop-2-yn-1-amine can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-Chlorophenyl)prop-2-yn-1-amine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 1-(4-Chlorophenyl)prop-2-yn-1-amine vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 1-(4-Chlorophenyl)prop-2-yn-1-amine have been associated with neurotoxicity and hepatotoxicity in animal studies . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
1-(4-Chlorophenyl)prop-2-yn-1-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, it has been shown to be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with cellular components . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(4-Chlorophenyl)prop-2-yn-1-amine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporter proteins, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate its distribution within tissues, affecting its localization and activity.
Subcellular Localization
The subcellular localization of 1-(4-Chlorophenyl)prop-2-yn-1-amine is crucial for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. This localization is essential for its role in modulating cellular processes and functions.
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)prop-2-yn-1-amine can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-chloroiodobenzene reacts with propargylamine in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of 1-(4-Chlorophenyl)prop-2-yn-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The alkyne group can undergo cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Cycloaddition Reactions: Copper(I) catalysts are commonly used for [3+2] cycloaddition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include N-substituted derivatives.
Cycloaddition Reactions: Formation of triazole derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
類似化合物との比較
Similar Compounds
- 1-(4-Bromophenyl)prop-2-yn-1-amine
- 1-(4-Fluorophenyl)prop-2-yn-1-amine
- 1-(4-Methylphenyl)prop-2-yn-1-amine
Uniqueness
1-(4-Chlorophenyl)prop-2-yn-1-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine substituent provides a balance of electronic and steric effects, making it a versatile compound in various applications .
特性
IUPAC Name |
1-(4-chlorophenyl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBCINVPQPLNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)
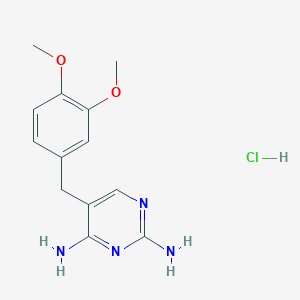
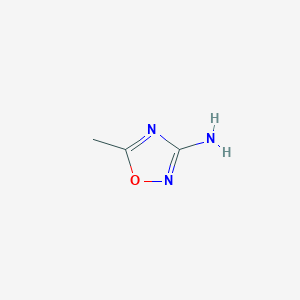
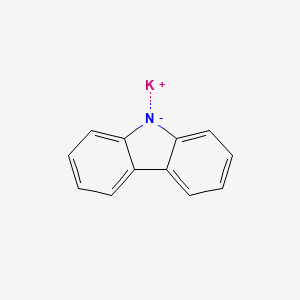
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1366908.png)
